N-[2-({[(5-chloro-1-naphthoyl)amino]carbothioyl}amino)-1,3-benzothiazol-6-yl]acetamide
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Overview
Description
This compound is characterized by its unique structure, which includes a naphthoyl group, a benzothiazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[(5-chloro-1-naphthoyl)amino]carbothioyl}amino)-1,3-benzothiazol-6-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 5-chloro-1-naphthoyl chloride: This intermediate is prepared by reacting 5-chloro-1-naphthoic acid with thionyl chloride under reflux conditions.
Coupling with 2-aminobenzothiazole: The 5-chloro-1-naphthoyl chloride is then reacted with 2-aminobenzothiazole in the presence of a base such as triethylamine to form the corresponding amide.
Introduction of the acetamide group: The final step involves the reaction of the intermediate with acetic anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[(5-chloro-1-naphthoyl)amino]carbothioyl}amino)-1,3-benzothiazol-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[2-({[(5-chloro-1-naphthoyl)amino]carbothioyl}amino)-1,3-benzothiazol-6-yl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-({[(5-chloro-1-naphthoyl)amino]carbothioyl}amino)-1,3-benzothiazol-6-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site . The benzothiazole ring and naphthoyl group play crucial roles in these interactions, contributing to the compound’s specificity and potency .
Comparison with Similar Compounds
Similar Compounds
5-chloro-8-nitro-1-naphthoyl chloride: Used as a protective group for amines and amino acids.
2-(4-ethylphenoxy)-N-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide: Another compound with similar structural features.
Uniqueness
N-[2-({[(5-chloro-1-naphthoyl)amino]carbothioyl}amino)-1,3-benzothiazol-6-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the naphthoyl and benzothiazole moieties allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C21H15ClN4O2S2 |
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Molecular Weight |
455 g/mol |
IUPAC Name |
N-[(6-acetamido-1,3-benzothiazol-2-yl)carbamothioyl]-5-chloronaphthalene-1-carboxamide |
InChI |
InChI=1S/C21H15ClN4O2S2/c1-11(27)23-12-8-9-17-18(10-12)30-21(24-17)26-20(29)25-19(28)15-6-2-5-14-13(15)4-3-7-16(14)22/h2-10H,1H3,(H,23,27)(H2,24,25,26,28,29) |
InChI Key |
KXYIGVZDNQACLF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=CC4=C3C=CC=C4Cl |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
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